Ethyl 4-fluoro-3-methyl-5-nitrobenzoate

Description

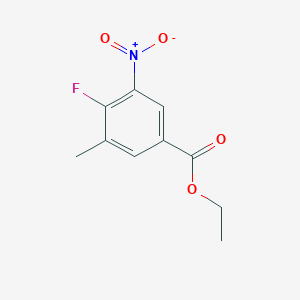

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate is a fluorinated aromatic ester characterized by a nitro group at the 5-position, a methyl group at the 3-position, and a fluorine atom at the 4-position on the benzene ring. Its molecular formula is C₁₁H₁₀FNO₄, with a molecular weight of 255.20 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of the nitro and fluorine substituents, which enhance reactivity in nucleophilic substitution and reduction reactions .

The synthesis typically involves nitration and esterification steps. For example, nitro groups can be introduced via nitration of fluorinated precursors, followed by esterification with ethanol under acidic conditions. Reduction of the nitro group to an amine, as described in using SnCl₂·2H₂O in ethanol, is a critical step for further functionalization .

Properties

Molecular Formula |

C10H10FNO4 |

|---|---|

Molecular Weight |

227.19 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-methyl-5-nitrobenzoate |

InChI |

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-4-6(2)9(11)8(5-7)12(14)15/h4-5H,3H2,1-2H3 |

InChI Key |

JGIVBCPOCNRYMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-methyl-5-nitrobenzoate typically involves a multi-step process. One common method includes:

Nitration: Introduction of the nitro group to the aromatic ring.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Esterification: Formation of the ester group by reacting the carboxylic acid with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Typically involves strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Commonly uses reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

Substitution: Often requires nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Produces 4-fluoro-3-methyl-5-nitrobenzoic acid.

Reduction: Yields 4-fluoro-3-methyl-5-aminobenzoate.

Substitution: Results in various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-methyl-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorine vs. Chlorine : The 4-fluoro derivative exhibits stronger electron-withdrawing (EW) effects than chlorine, leading to higher electrophilicity at the aromatic ring. This makes fluorinated analogs more reactive in coupling or substitution reactions .

- Methyl vs. Sulfonyl Groups : The methyl group at the 3-position (in the target compound) provides steric hindrance but minimal electronic effects. In contrast, sulfonyl groups (e.g., in Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate) significantly increase acidity and stabilize negative charges, aiding in crystallization .

- Ester Group Variation : Replacing ethyl with methyl esters (e.g., Mthis compound) reduces solubility in polar solvents but may improve volatility for gas-phase applications .

Stability and Commercial Availability

- Stability: Fluorine and nitro groups confer thermal stability but may render the compound sensitive to light or moisture.

- Comparison with Amino Derivatives: Ethyl 4-methylamino-3-nitrobenzoate () introduces an amino group, which increases solubility in aqueous media but reduces stability due to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.